molecular formula C15H13N3OS B3745613 N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine

N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine

Cat. No. B3745613
M. Wt: 283.4 g/mol
InChI Key: MDRTZEABHFJTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine, also known as TH287, is a small molecule inhibitor that has shown promise in cancer treatment. This compound was first synthesized in 2012 by scientists at the University of Oxford, and since then, it has been the subject of several scientific studies. In

Scientific Research Applications

N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine has been the subject of several scientific studies, and its potential applications in cancer treatment have been explored extensively. In one study, this compound was shown to inhibit the growth of cancer cells in vitro and in vivo. Another study found that this compound could sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. Additionally, this compound has been shown to inhibit the activity of a protein called MTH1, which is involved in DNA repair and has been implicated in cancer development.

Mechanism of Action

N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine exerts its anti-cancer effects by inhibiting the activity of MTH1. MTH1 is an enzyme that is involved in the maintenance of intracellular nucleotide pools, and its activity is essential for cancer cell survival. This compound binds to MTH1 and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective toxicity towards cancer cells, with little to no toxicity towards normal cells. This selectivity is thought to be due to the higher levels of oxidative stress present in cancer cells, which makes them more vulnerable to the effects of MTH1 inhibition. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine is a potent inhibitor of MTH1, making it a valuable tool for studying the role of this protein in cancer development. However, the complex synthesis of this compound and its relatively high cost may limit its use in some lab settings. Additionally, the selectivity of this compound towards cancer cells may limit its usefulness in studying the effects of MTH1 inhibition in normal cells.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Other potential future directions include investigating the effects of this compound on other cellular pathways and exploring the use of this compound in combination with other cancer therapies.
Conclusion:
This compound, or this compound, is a small molecule inhibitor that has shown promise in cancer treatment. Its selective toxicity towards cancer cells and ability to sensitize cancer cells to radiation therapy make it a potential adjuvant therapy for cancer treatment. While the complex synthesis of this compound and its relatively high cost may limit its use in some lab settings, further research on this compound is needed to fully understand its potential applications in cancer treatment.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-thiophen-3-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-13-4-2-12(3-5-13)17-15-16-8-6-14(18-15)11-7-9-20-10-11/h2-10H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRTZEABHFJTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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